Ethyl (R)-morpholine-3-carboxylate

Norepinephrine reuptake inhibition Morpholine scaffold pharmacology Chiral drug development

For asymmetric synthesis requiring stereochemical fidelity, Ethyl (R)-morpholine-3-carboxylate provides the precise (R)-configuration essential for kinase inhibitor and peptidomimetic scaffolds. The hydrochloride salt (CAS 1269483-57-9) offers kinetically locked stability against racemization during extended storage. Avoid diastereomeric contamination by procuring the enantiopure (R)-form rather than racemic mixtures.

Molecular Formula C7H13NO3
Molecular Weight 159.18 g/mol
Cat. No. B12922181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (R)-morpholine-3-carboxylate
Molecular FormulaC7H13NO3
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C1COCCN1
InChIInChI=1S/C7H13NO3/c1-2-11-7(9)6-5-10-4-3-8-6/h6,8H,2-5H2,1H3/t6-/m1/s1
InChIKeyWQOAAQVACAHQMK-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl (R)-Morpholine-3-Carboxylate Technical Procurement Guide | Chiral Morpholine Building Block for Asymmetric Synthesis


Ethyl (R)-morpholine-3-carboxylate (CAS: 1269603-68-0) is a chiral morpholine derivative featuring an ethyl ester at the 3-position with (R)-configuration. Its molecular formula is C₇H₁₃NO₃ with a molecular weight of 159.18 g/mol, typically supplied at 95% purity as either the free base or the hydrochloride salt (CAS: 1269483-57-9) . The compound serves as a chiral building block for kinase inhibitors and peptidomimetics , with the (R)-configuration being structurally required for target biological interactions in asymmetric synthesis applications [1].

Why Non-Stereospecific or Racemic Morpholine-3-Carboxylates Cannot Substitute for Ethyl (R)-Morpholine-3-Carboxylate


Ethyl morpholine-3-carboxylate exists as two enantiomers with distinct three-dimensional configurations that produce different biological effects . The (R)-configuration at the 3-position is required for maintaining correct stereochemical relationships in downstream products, particularly in kinase inhibitor and peptidomimetic scaffolds . Using the racemic mixture or the opposite (S)-enantiomer introduces a diastereomeric contaminant that cannot be removed by standard purification and may exhibit reduced target binding affinity or altered pharmacological properties [1]. The free base form is additionally prone to racemization during handling and storage, whereas the hydrochloride salt provides kinetically locked chiral stability for procurement and long-term storage .

Quantitative Differentiation Evidence: Ethyl (R)-Morpholine-3-Carboxylate vs. S-Enantiomer and Racemic Forms


Enantiomer-Specific Biological Activity: Class-Level Evidence from Viloxazine S-Enantiomer Selectivity

The antidepressant viloxazine, a 2-substituted morpholine derivative, demonstrates that biological activity in the morpholine class resides predominantly in a single enantiomer. The noradrenaline uptake inhibiting activity was shown to reside mainly in the S-enantiomer of viloxazine [1]. This class-level finding directly supports the procurement rationale for stereochemically pure morpholine-3-carboxylate derivatives: the (R)-configuration at the 3-position is structurally required for target interactions in kinase inhibitor and peptidomimetic scaffolds . While direct head-to-head activity data for ethyl (R)-morpholine-3-carboxylate versus its S-enantiomer are not available in public literature, the established enantiomer-dependence of morpholine pharmacophores provides the scientific basis for selecting the correct enantiomer.

Norepinephrine reuptake inhibition Morpholine scaffold pharmacology Chiral drug development

Chemical Purity Comparison: Ethyl (R)-Morpholine-3-Carboxylate vs. Non-Chiral Ethyl Morpholine-3-Carboxylate

Ethyl (R)-morpholine-3-carboxylate is commercially supplied at 95% purity as a chiral-specific product . In contrast, non-stereospecific ethyl morpholine-3-carboxylate (CAS 84005-98-1) is available from multiple suppliers at purities ranging from 97% to 98% . The 95% purity specification for the (R)-enantiomer reflects the inherent synthetic complexity of producing enantiopure material. Procurement decisions must account for this purity differential: a 95% chiral product may contain up to 5% impurities including potential diastereomeric contaminants from enantiomeric cross-contamination, whereas the 97-98% racemic specification does not distinguish between enantiomers and is unsuitable for stereospecific applications.

Chemical purity Chiral building block procurement Analytical specification

Chiral Stability and Handling: Hydrochloride Salt vs. Free Base Form of Ethyl (R)-Morpholine-3-Carboxylate

The hydrochloride salt (CAS 1269483-57-9, MW 195.64 g/mol) and free base (MW 159.18 g/mol) forms of ethyl (R)-morpholine-3-carboxylate exhibit fundamentally different chiral stability profiles . The hydrochloride salt demonstrates high chiral stability, characterized as 'kinetically locked' against racemization, and exists as a crystalline solid with moderate hygroscopicity . In contrast, the free base is prone to racemization, exists as a viscous oil or low-melting solid, and exhibits high hygroscopicity with atmospheric moisture absorption . This stability differential is quantifiable in procurement terms: the hydrochloride salt is the industry standard for storage and handling due to its crystalline stability, while the free base is the reactive species required for nucleophilic transformations including amide coupling and SNAr reactions .

Chiral stability Racemization risk Salt form selection Procurement logistics

Procurement-Guiding Application Scenarios for Ethyl (R)-Morpholine-3-Carboxylate


Chiral Scaffold for Kinase Inhibitor Synthesis

The (R)-configuration at the 3-position of ethyl (R)-morpholine-3-carboxylate is required for maintaining correct stereochemical relationships in kinase inhibitor scaffolds . Procurement of the (R)-enantiomer rather than the racemate ensures that the chiral center is correctly established early in the synthetic sequence, avoiding diastereomeric contaminants in final drug candidates .

Peptidomimetic Building Block Requiring Defined Stereochemistry

Ethyl (R)-morpholine-3-carboxylate serves as a chiral building block in peptidomimetic synthesis where the three-dimensional orientation of the morpholine ring influences molecular recognition at biological targets . The (R)-enantiomer provides the specific spatial arrangement required for target engagement, based on class-level evidence that morpholine pharmacophores exhibit enantiomer-specific activity [1].

Long-Term Storage and Multi-Step Synthetic Campaigns

For projects requiring extended storage periods or multi-step synthetic sequences where chiral integrity must be preserved, the hydrochloride salt form (CAS 1269483-57-9) provides kinetically locked stability against racemization . The crystalline solid format with moderate hygroscopicity enables reliable long-term storage, while conversion to the free base can be performed immediately before reactive transformations requiring the deprotected amine .

Asymmetric Synthesis and Catalyst Development

Chiral morpholine-3-carboxylate derivatives are employed in asymmetric synthesis and catalyst design, where the (R)-configuration provides stereochemical control in subsequent reactions [2]. The enantiomeric purity of the starting material directly influences the enantiomeric excess achievable in downstream transformations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl (R)-morpholine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.